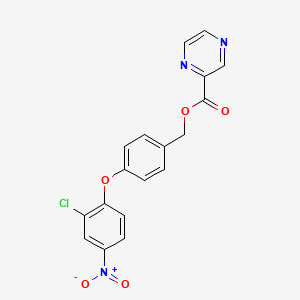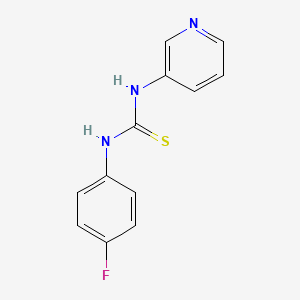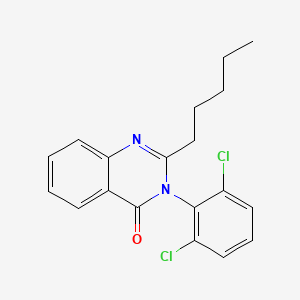![molecular formula C28H30N2O3 B10873628 6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. The specific structure of this compound, with benzoyl and hexanoyl substituents, suggests potential unique biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core. This can be achieved through the reaction of 2-aminobenzophenone with cyclohexanone under acidic conditions.
Introduction of Substituents: The benzoyl and hexanoyl groups are introduced via Friedel-Crafts acylation reactions. This involves the reaction of the core structure with benzoyl chloride and hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and hexanoyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo[b,e][1,4]diazepines in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. Studies focus on its interactions with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors, which are implicated in its anxiolytic and anticonvulsant effects.
Medicine
In medicine, research explores the compound’s potential as a therapeutic agent for treating anxiety disorders, epilepsy, and muscle spasms. Its unique structure may offer advantages over existing medications in terms of efficacy and side effect profile.
Industry
Industrially, the compound’s derivatives are explored for use in the development of new pharmaceuticals and as intermediates in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with the GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This mechanism underlies its anxiolytic, anticonvulsant, and muscle relaxant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant activity.
Uniqueness
7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for potential modifications that could enhance its efficacy or reduce side effects.
This detailed overview provides a comprehensive understanding of 7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H30N2O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-benzoyl-1-hexanoyl-9,9-dimethyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H30N2O3/c1-4-5-7-12-23(31)25-19(27(33)18-10-8-6-9-11-18)13-14-21-26(25)30-22-15-28(2,3)16-24(32)20(22)17-29-21/h6,8-11,13-14,17,30H,4-5,7,12,15-16H2,1-3H3 |
InChI Key |
HURJGCKPFBJUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC2=C1NC3=C(C=N2)C(=O)CC(C3)(C)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873549.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![2-[5-(2-Furyl)-1H-pyrazol-3-YL]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873552.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid](/img/structure/B10873569.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
![2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10873576.png)


![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)

![4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
